Cas no 2097949-05-6 (2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid)

2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid
- 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
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- Inchi: 1S/C12H23NO4/c1-4-9(12(14)15)13-7-10(16-5-2)11(8-13)17-6-3/h9-11H,4-8H2,1-3H3,(H,14,15)
- InChI Key: KDWVZOSTSQKEDC-UHFFFAOYSA-N
- SMILES: O(CC)C1CN(C(C(=O)O)CC)CC1OCC
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D173106-1g |
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic Acid |
2097949-05-6 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-7899-10g |
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid |
2097949-05-6 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-7899-2.5g |
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid |
2097949-05-6 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7899-0.5g |
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid |
2097949-05-6 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
TRC | D173106-500mg |
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic Acid |
2097949-05-6 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-7899-1g |
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid |
2097949-05-6 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
TRC | D173106-100mg |
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic Acid |
2097949-05-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-7899-0.25g |
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid |
2097949-05-6 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-7899-5g |
2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid |
2097949-05-6 | 95%+ | 5g |
$2167.0 | 2023-09-07 |
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid Related Literature
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Louis Porte RSC Adv., 2014,4, 64506-64513
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3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
Additional information on 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
Introduction to 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid (CAS No. 2097949-05-6)
2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2097949-05-6, is a significant compound in the realm of pharmaceutical chemistry and drug development. This molecule, featuring a pyrrolidinyl moiety linked to a butanoic acid backbone with diethoxy substituents, has garnered attention due to its structural complexity and potential biological activity. The presence of the pyrrolidin-1-yl group suggests a possible role in modulating enzyme interactions or serving as a scaffold for further derivatization, which is a common strategy in medicinal chemistry.
The synthesis and characterization of 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid involve rigorous methodologies to ensure high purity and yield. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to elucidate its molecular structure and confirm its identity. The diethoxy substituents on the pyrrolidine ring may influence the compound's solubility, metabolic stability, and overall pharmacokinetic properties, making it a valuable candidate for further investigation.
In recent years, there has been growing interest in heterocyclic compounds like pyrrolidines due to their diverse biological activities. Pyrrolidine derivatives have been explored for their potential in treating various diseases, including neurological disorders, inflammation, and infectious diseases. The specific arrangement of functional groups in 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid may contribute to its ability to interact with biological targets such as enzymes or receptors, thereby modulating cellular processes.
One of the most compelling aspects of this compound is its potential application in drug discovery. The butanoic acid moiety can serve as a pharmacophore, providing a foundation for further chemical modifications to enhance binding affinity or selectivity. Researchers have been leveraging such scaffolds to develop novel therapeutics that address unmet medical needs. For instance, derivatives of pyrrolidine-based compounds have shown promise in preclinical studies as inhibitors of kinases or other enzymes involved in cancer pathways.
The diethoxy groups on the pyrrolidine ring are particularly noteworthy as they can influence the electronic properties of the molecule. These substituents may enhance lipophilicity or alter reactivity, which are critical factors in drug design. By tuning these groups, chemists can fine-tune the compound's properties to optimize its pharmacological profile. This flexibility makes 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid a versatile building block for synthesizing more complex molecules.
Recent advancements in computational chemistry have also facilitated the study of this compound. Molecular modeling techniques allow researchers to predict how 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid might interact with biological targets at the atomic level. These simulations can guide experimental design and help identify promising derivatives with enhanced activity or reduced toxicity. Such integrative approaches are becoming increasingly important in modern drug development pipelines.
The pharmaceutical industry has been particularly interested in exploring novel analogs of known bioactive molecules. By modifying key structural features, such as the pyrrolidinyl core or the diethoxy substituents, researchers aim to discover compounds with improved efficacy and safety profiles. 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid represents an example of how strategic modifications can yield promising candidates for further investigation.
In conclusion, 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid (CAS No. 2097949-05-6) is a structurally intriguing compound with potential applications in pharmaceutical research and drug development. Its unique combination of functional groups makes it a valuable scaffold for designing new therapeutics targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for heterocyclic compounds like pyrrolidines, compounds such as this one are likely to play an increasingly important role in advancing medical science.
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